4-HYDROXY-N-(OXAN-4-YL)BENZAMIDE
Description
4-HYDROXY-N-(OXAN-4-YL)BENZAMIDE is a benzamide derivative featuring a hydroxyl group at the para-position of the benzene ring and an oxan-4-yl (tetrahydropyran-4-yl) substituent on the amide nitrogen. The parent compound, 4-hydroxybenzamide (CAS 619-57-8, C₇H₇NO₂, MW 137.14), is a simple aromatic amide with a hydroxyl group at the 4-position . Substitution at the amide nitrogen with oxan-4-yl introduces steric and electronic modifications, likely influencing solubility, bioavailability, and biological activity.
Properties
CAS No. |
1153384-54-3 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Hydroxy-N-(oxan-4-yl)benzamide typically involves the reaction of 4-hydroxybenzoic acid with oxan-4-amine under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
4-Hydroxy-N-(oxan-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
4-Hydroxy-N-(oxan-4-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-N-(oxan-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The amide group can participate in interactions with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Comparison with Similar Benzamide Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural features and properties of 4-HYDROXY-N-(OXAN-4-YL)BENZAMIDE and related compounds:
Key Observations:
- Substituent Effects: The oxan-4-yl group in this compound introduces a cyclic ether moiety, enhancing lipophilicity compared to the parent 4-hydroxybenzamide. This contrasts with polar substituents like carboxyl groups (e.g., in 2-hexanoylamino derivatives), which improve water solubility but may reduce membrane permeability .
- Bioactivity: Benzamides with long acyl chains (e.g., 2-hexanoylamino analogs) exhibit moderate PCAF HAT inhibitory activity (~67–79%), suggesting that bulky substituents at the amide nitrogen can enhance target binding .
Pharmacological and Toxicological Insights
- Activity Trends: highlights that benzamide analogs with 2-acylamino substituents (e.g., hexanoylamino, tetradecanoylamino) show higher PCAF HAT inhibition than anthranilic acid derivatives, emphasizing the role of hydrophobic interactions . The oxan-4-yl group, with moderate hydrophobicity and stereochemical rigidity, may balance solubility and target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
